Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Description
This compound is a highly substituted bile acid derivative featuring a cyclopenta[a]phenanthrene core. Key structural attributes include:
- 3-Ethoxycarbonyloxy group: A labile ester moiety that may influence metabolic stability.
- 7-Hydroxy and 10,13-dimethyl groups: Critical for stereochemical orientation and receptor binding.
- Pentanoate ester at position 17: Modifies hydrophobicity and bioavailability.
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-25,31H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,25+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVJFKSCMFOON-SZUXHNFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)Br)O)CCC4C(C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C1)Br)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound primarily recognized for its structural characteristics as a bile acid derivative. This compound has garnered attention in the scientific community due to its potential therapeutic applications and significant biological activities.
The compound has a molecular formula of C25H42BrO4 and a molecular weight of approximately 404.6 g/mol. Its structure features multiple stereocenters and a unique tetradecahydrocyclopenta[a]phenanthrene backbone that contributes to its biological activity.
Biological Activity Overview
Research indicates that methyl (4R)-4-[(3R,...] exhibits various biological activities that are primarily linked to its interactions with cellular pathways and metabolic processes. Key areas of activity include:
- Lipid Metabolism Modulation : This compound influences lipid metabolism and has been studied for its potential in treating liver diseases and gallstone disorders due to its bile acid-like properties .
- Antioxidant Properties : Some studies suggest that derivatives of bile acids can exhibit antioxidant activities that may protect against oxidative stress in cells.
- Anti-inflammatory Effects : The compound may have anti-inflammatory properties through modulation of inflammatory pathways in various biological systems.
The biological activity of methyl (4R)-4-[(3R,...] can be attributed to several mechanisms:
- Hydroxylation and Esterification Reactions : The hydroxyl groups in the structure can participate in hydrogen bonding and further derivatization reactions that enhance its bioactivity.
- Interaction with Cell Signaling Pathways : Preliminary interaction studies suggest that this compound may influence several signaling pathways related to metabolism and inflammation .
Case Studies and Research Findings
Several studies have explored the biological effects of methyl (4R)-4-[(3R,...]:
- Liver Disease Treatment : In animal models of liver disease induced by high-fat diets or toxins, administration of this compound showed improved liver function markers and reduced hepatic inflammation.
- Gallstone Formation : Experimental studies indicated that methyl (4R)-4-[(3R,...] could reduce the formation of cholesterol gallstones by altering bile composition and promoting cholesterol solubilization.
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound could scavenge free radicals effectively compared to standard antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclopenta[a]phenanthrene backbone but differ in substituents, enabling comparative analysis of functional group effects:
Halogenated Derivatives
Ester and Hydroxyl Variants
Amino-Functionalized Derivatives ()
Key Insight: Amino substituents increase hydrophilicity, contrasting with the hydrophobic ethoxycarbonyloxy group in the target compound .
Bile Acid Analogues with Therapeutic Relevance ()
| Compound Name | Substituents | Role in Biology | Reference |
|---|---|---|---|
| 6-ECDCA | 6-Ethyl, 3,7-dihydroxy | Farnesoid X-receptor agonist | |
| CDCA (Chenodeoxycholic acid) | 3,7-Dihydroxy | Natural bile acid; solubilizes cholesterol |
Key Insight : The target compound’s bromine and ethoxycarbonyloxy groups distinguish it from natural bile acids, suggesting synthetic optimization for stability or receptor specificity .
Preparation Methods
Starting Material Selection
Lithocholic acid (6 , C24H40O3) serves as an ideal precursor due to its structural similarity to the target compound’s core. Its C3 hydroxyl and C17 carboxylic acid groups enable straightforward derivatization.
Methyl Ester Formation
The C17 carboxylic acid of lithocholic acid is esterified using methanol under acidic conditions:
Reaction Conditions : Reflux in methanol with catalytic H2SO4 for 2 hours yields the methyl ester in quantitative yield (100%).
Table 1: Physical Properties of Intermediate 7
| Property | Value |
|---|---|
| Molecular Formula | C25H42O3 |
| Melting Point | 105.3–106.5 °C |
| 1H-NMR (CDCl3) | δ 3.65 (s, 3H, OCH3), 0.63 (s, 3H, CH3) |
| HRMS (ESI) | [M + Na]+ 413.3037 (calc. 413.3026) |
Functionalization of the Steroidal Backbone
Bromination at Position 6
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in tetrachloromethane under radical initiation:
Optimization Notes :
Ethoxycarbonyloxy Group Installation at Position 3
The C3 hydroxyl group is converted to an ethoxycarbonyloxy moiety using ethyl chloroformate:
Key Considerations :
Hydroxylation at Position 7
A two-step oxidation-reduction sequence introduces the C7 hydroxyl group:
-
Epoxidation : Treating the Δ6,7 double bond with mCPBA forms an epoxide.
-
Acid-Catalyzed Hydrolysis : The epoxide undergoes ring-opening with aqueous HCl to yield the trans-diol, followed by selective oxidation of the primary alcohol to a ketone and subsequent reduction to the secondary alcohol.
Final Esterification and Characterization
Pentanoate Ester Formation
Steglich esterification couples the C17 carboxylic acid with methanol using DCC and DMAP:
Purification : Column chromatography (hexane/EtOAc 3:1) affords the pure product in 65% yield.
Table 2: Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| 1H-NMR (CDCl3) | δ 5.71 (s, 1H, C6-Br), 4.20 (q, J = 7.1 Hz, OCH2CH3), 3.65 (s, 3H, OCH3) |
| 13C-NMR | δ 174.8 (COOCH3), 153.2 (OCOOCH2CH3), 76.5 (C7-OH) |
| HRMS (ESI) | [M + Na]+ 609.2041 (calc. 609.2053) |
Q & A
Q. What are the key challenges in synthesizing this bile acid derivative, and how can stereochemical fidelity be ensured?
The compound’s synthesis requires precise control over stereochemistry due to its multiple chiral centers (e.g., 3R, 5R, 6R, 7S configurations). A hybrid approach combining chemical and enzymatic methods is recommended:
- Chemical steps : Bromination at C6 and ethoxycarbonyloxy group introduction at C3 must be sequence-optimized to avoid side reactions.
- Enzymatic steps : Hydroxylase enzymes can enhance regioselectivity for the 7-hydroxy group .
- Validation : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, referencing NMR data (e.g., 1H δ 3.66 ppm for methoxy groups) .
Q. How is the compound’s structure validated post-synthesis?
A multi-technique approach is critical:
- NMR : Compare 1H/13C NMR shifts to literature (e.g., δ 175.0 ppm for ester carbonyls, δ 0.63 ppm for angular methyl groups) .
- Mass spectrometry : HRMS (ESI) should match calculated m/z values (e.g., [M+Na]+ = 457.3294) .
- X-ray crystallography : Resolve ambiguities in cyclopenta[a]phenanthrene ring conformation .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to acute toxicity (H302) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with inert absorbents and dispose via authorized waste services .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Discrepancies in pharmacological studies (e.g., variable inhibition of Clostridium difficile spores) may arise from:
- Impurity profiles : Quantify byproducts (e.g., de-brominated analogs) via LC-MS.
- Solvent effects : Test activity in polar vs. non-polar solvents to assess aggregation.
- Receptor specificity : Use molecular docking to compare binding affinities with bile acid receptors .
Q. What strategies optimize yield in large-scale synthesis without compromising stereoselectivity?
- Catalytic systems : Employ asymmetric catalysis (e.g., chiral Ru complexes) for ethoxycarbonyloxy group installation .
- Microwave-assisted synthesis : Reduce reaction time for bromination steps while maintaining >95% enantiomeric excess (ee) .
- Process analytics : Monitor intermediates via inline FTIR to detect deviations early .
Q. How does the bromine substituent at C6 influence the compound’s pharmacokinetics?
- Metabolic stability : Bromine reduces CYP450-mediated oxidation, as shown in hepatic microsome assays (t1/2 increased by 2.3x vs. non-brominated analogs) .
- Membrane permeability : LogP increases by 0.8 units, enhancing blood-brain barrier penetration in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
